Ethyl (trimethylsilyl)acetate synthesis from ethyl acetate and TMSCl
Ethyl (trimethylsilyl)acetate synthesis from ethyl acetate and TMSCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of ethyl (trimethylsilyl)acetate, a valuable reagent in organic synthesis. The document details two primary synthetic methodologies, offering comprehensive experimental protocols and quantitative data to support researchers in their laboratory work.
Introduction
Ethyl (trimethylsilyl)acetate (ETSA) is a versatile building block used in various organic transformations, including the synthesis of α,β-unsaturated esters and the silylation of enolizable aldehydes and ketones.[1] Its utility in creating carbon-carbon bonds, such as in condensations with aromatic aldehydes to form β-trimethylsiloxycarboxylates, makes it a key intermediate in the synthesis of complex molecules. This guide focuses on the synthesis of ETSA from two different precursors: the direct silylation of an ethyl acetate (B1210297) enolate and a Reformatsky-type reaction using ethyl bromoacetate (B1195939).
Physicochemical and Spectroscopic Data
The properties of ethyl (trimethylsilyl)acetate are crucial for its handling, purification, and characterization. The following table summarizes its key physical and spectroscopic data.
| Property | Value | Reference(s) |
| CAS Number | 4071-88-9 | [1] |
| Molecular Formula | C₇H₁₆O₂Si | [1] |
| Molecular Weight | 160.29 g/mol | |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 156-159 °C (lit.) | [1] |
| 93-94 °C @ 104 mmHg | [1][2] | |
| Density | 0.876 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.415 (lit.) | [1] |
| ¹H NMR (CDCl₃) | δ 4.09 (q, J = 7.1 Hz, 2H), 1.89 (s, 2H), 1.24 (t, J = 7.1 Hz, 3H), 0.12 (s, 9H) | [1][2] |
Synthetic Methodologies
Two primary routes for the synthesis of ethyl (trimethylsilyl)acetate are discussed: direct silylation of ethyl acetate via its enolate and a Reformatsky-type reaction from ethyl bromoacetate.
Method A: Silylation of Ethyl Acetate Enolate
This method represents the most direct pathway requested, involving the deprotonation of ethyl acetate to form its corresponding enolate, which is then "trapped" by reaction with trimethylsilyl (B98337) chloride (TMSCl).
Reaction Principle: The α-protons of ethyl acetate are weakly acidic (pKa ≈ 25).[3] Therefore, a strong, non-nucleophilic base is required to achieve complete and quantitative conversion to the enolate.[4] Weaker bases, such as alkoxides, are insufficient for simple esters and result in low equilibrium concentrations of the enolate.[3][4] Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its high basicity (pKa of its conjugate acid is ~36) and steric bulk, which minimizes nucleophilic attack on the ester carbonyl.[4] The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF to ensure kinetic control and stability of the enolate.[5] The generated lithium enolate is then quenched with TMSCl to yield the C-silylated product, ethyl (trimethylsilyl)acetate.[6]
Generalized Experimental Protocol: Note: This is a generalized procedure based on established principles of enolate chemistry. Optimal conditions may require further investigation.
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Preparation: To a flame-dried, inert-atmosphere flask, add anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C (dry ice/acetone bath).
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Enolate Formation: Add a solution of lithium diisopropylamide (LDA) to the cooled THF. Slowly add ethyl acetate dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for a defined period to ensure complete enolate formation.
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Silylation: Add trimethylsilyl chloride (TMSCl) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C and then allowed to warm slowly to room temperature.
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Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum.
Method B: Reformatsky-Type Synthesis from Ethyl Bromoacetate
This is a well-documented and high-yield alternative that avoids the use of cryogenic temperatures and strong organolithium bases.
Reaction Principle: This method is a variation of the Reformatsky reaction. Zinc powder, activated by copper(I) chloride, reacts with ethyl bromoacetate to form an organozinc intermediate (a zinc enolate). This intermediate then reacts with trimethylsilyl chloride in a nucleophilic substitution to form the final C-silylated product. The reaction is typically carried out in a mixture of ether and aromatic solvents under reflux conditions.
Quantitative Data Summary:
| Reagent | Molar Equiv. | Yield | Reference(s) |
| Ethyl Bromoacetate | 1.1 | 74% | [1][2] |
| Trimethylsilyl Chloride | 1.0 | [1][2] | |
| Zinc Powder | 1.5 | [1][2] | |
| Copper(I) Chloride | 0.15 | [1][2] |
Detailed Experimental Protocol: [1][2]
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Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
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Zinc Activation: Under a nitrogen atmosphere, charge the flask with zinc powder (9.92 g, 152 mmol) and copper(I) chloride (1.50 g, 15.2 mmol). Add 15 mL of dry benzene. Stir the suspension and heat to reflux for 30 minutes.
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Reagent Addition: Prepare a solution of trimethylchlorosilane (12.8 mL, 101 mmol) and ethyl bromoacetate (12.3 mL, 111 mmol) in a mixture of 23 mL of dry THF and 21 mL of dry benzene. After the zinc activation period, discontinue heating and add the prepared solution slowly via the dropping funnel at a rate that maintains a gentle reflux (addition time approx. 1 hour).
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Reaction: After the addition is complete, heat the mixture at reflux for an additional hour.
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Workup: Cool the reaction flask in an ice bath. While stirring, add 30 mL of a 5% aqueous hydrochloric acid solution through the dropping funnel over 10 minutes. Decant the liquid layer into a separatory funnel. Wash the reaction flask with diethyl ether and combine it with the decanted liquid.
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Extraction and Washing: Wash the combined organic phase sequentially with saturated sodium chloride solution (2x), saturated sodium bicarbonate solution (2x), and finally saturated sodium chloride solution (2x).
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude liquid by distillation under reduced pressure (boiling point 93-94 °C at 104 mmHg) to yield ethyl (trimethylsilyl)acetate as a pale yellow liquid (12.0 g, 74.9 mmol, 74% yield).
Conclusion
This guide outlines two distinct synthetic pathways to ethyl (trimethylsilyl)acetate. The direct silylation of ethyl acetate (Method A) is conceptually straightforward but requires stringent anhydrous conditions and the use of a strong, hazardous base like LDA at cryogenic temperatures. In contrast, the Reformatsky-type synthesis from ethyl bromoacetate (Method B) is a well-documented, high-yield procedure that operates under less demanding conditions.[1][2] The choice of method will depend on the availability of reagents, equipment, and the specific requirements of the research project. For robust and scalable synthesis, Method B provides a reliable and thoroughly characterized protocol.
